

Application Notes and Protocols for Ska-121 in In Vivo Studies

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Compound of Interest

Compound Name: Ska-121

Cat. No.: B15587499

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Disclaimer: **Ska-121** is a potent and selective positive allosteric modulator of the intermediate-conductance Ca^{2+} -activated potassium channel KCa3.1 .^[1] It is crucial to note that **Ska-121** is not a solvent, but rather a research compound that requires dissolution in appropriate vehicles for administration in in vivo experiments. These application notes provide detailed protocols for its use in scientific research.

Physicochemical Properties and Solubility

Ska-121 is a small molecule with the chemical name 5-Methylnaphth[2,1-d]oxazol-2-amine.^[1] Its properties are summarized in the table below, providing essential information for handling and storage.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ N ₂ O	[1][2]
Molecular Weight	198.22 g/mol	[2][3]
Purity	≥98% (HPLC)	[1][3]
Appearance	Brown to dark gray powder	[3]
Solubility	- 100 mM in DMSO- 50 mM in ethanol- 2 mg/mL in DMSO (clear solution)	[1][1][3]
Storage	Store at -20°C	[1]
CAS Number	1820708-73-3	[1][2]

Biological Activity and Selectivity

Ska-121 is a highly selective positive allosteric modulator of KCa3.1 channels.[1] Its primary biological activity is to enhance the opening of these channels, leading to various physiological effects.[1]

Parameter	Value	Details	Source
EC ₅₀ for KCa3.1	109 nM	-	[1][2]
EC ₅₀ for KCa2.3	4.4 μM	~40-fold selectivity for KCa3.1 over KCa2.3	[2]
Selectivity	200 to 400-fold	Over K _v and Na _v channels	[1]
In Vivo Effect	Lowers mean arterial blood pressure	Observed in both normotensive and hypertensive mice	[1][3]
Pharmacokinetics	Short half-life (~20 minutes in mice)	Rapid plasma decay	[2]
Oral Availability	~25%	-	[2]

Experimental Protocols

Detailed methodologies for the preparation and administration of **Ska-121** for in vivo studies are outlined below.

Preparation of Dosing Solutions

The choice of solvent and vehicle is critical for the successful administration of **Ska-121** in animal models.

1. Intraperitoneal (i.p.) Injection:

- Vehicle: A mixture of peanut oil and DMSO (9:1 v/v) is a suitable vehicle.[\[2\]](#)
- Preparation:
 - Dissolve **Ska-121** in DMSO to create a stock solution.
 - Add the appropriate volume of the stock solution to peanut oil to achieve the final desired concentration.
 - Ensure the final DMSO concentration in the vehicle is 10%.
 - Vortex the solution thoroughly to ensure homogeneity.
- Example Doses: Doses of 30 mg/kg and 100 mg/kg have been used in mice.[\[2\]](#)

2. Intravenous (i.v.) Injection:

- Vehicle: A mixture of Cremophor EL and phosphate-buffered saline (PBS) (10:90 v/v) can be used.[\[2\]](#)
- Preparation:
 - Dissolve **Ska-121** in Cremophor EL first.
 - Add PBS to the mixture to reach the final volume and concentration.
 - The final solution should contain 10% Cremophor EL.

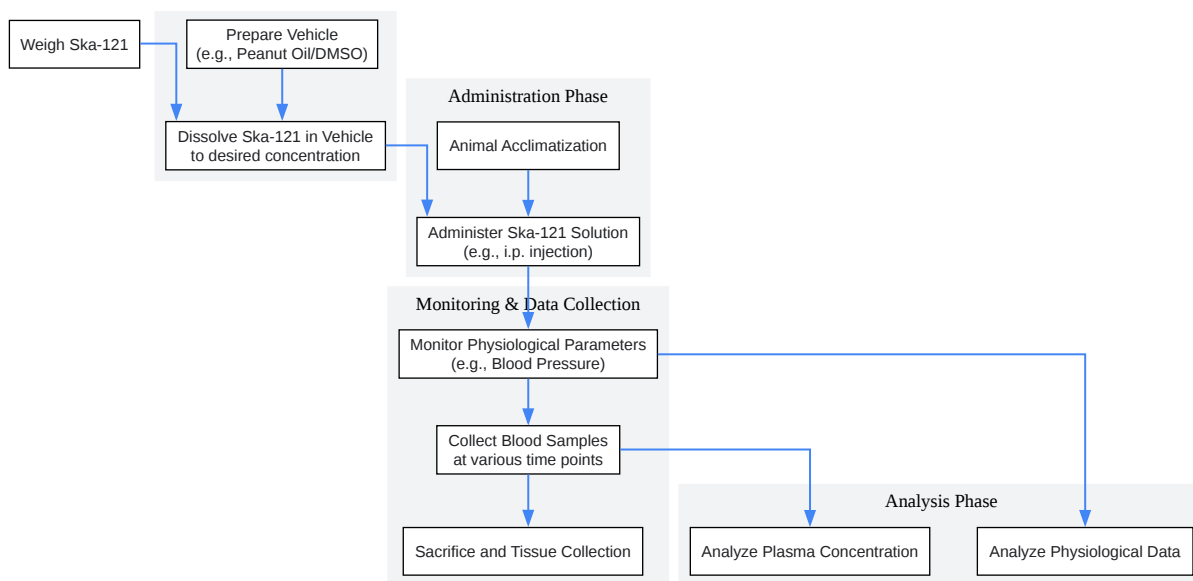
- Example Concentration: A concentration of 5 mg/mL for a 10 mg/kg dose has been reported. [\[2\]](#)

3. Oral Administration:

- Due to its relative water solubility ($\log P=1.79$), **Ska-121** can potentially be administered in drinking water.[\[2\]](#) The specific preparation for this route would need to be optimized based on the experimental design and animal model.

In Vivo Administration Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of **Ska-121**.

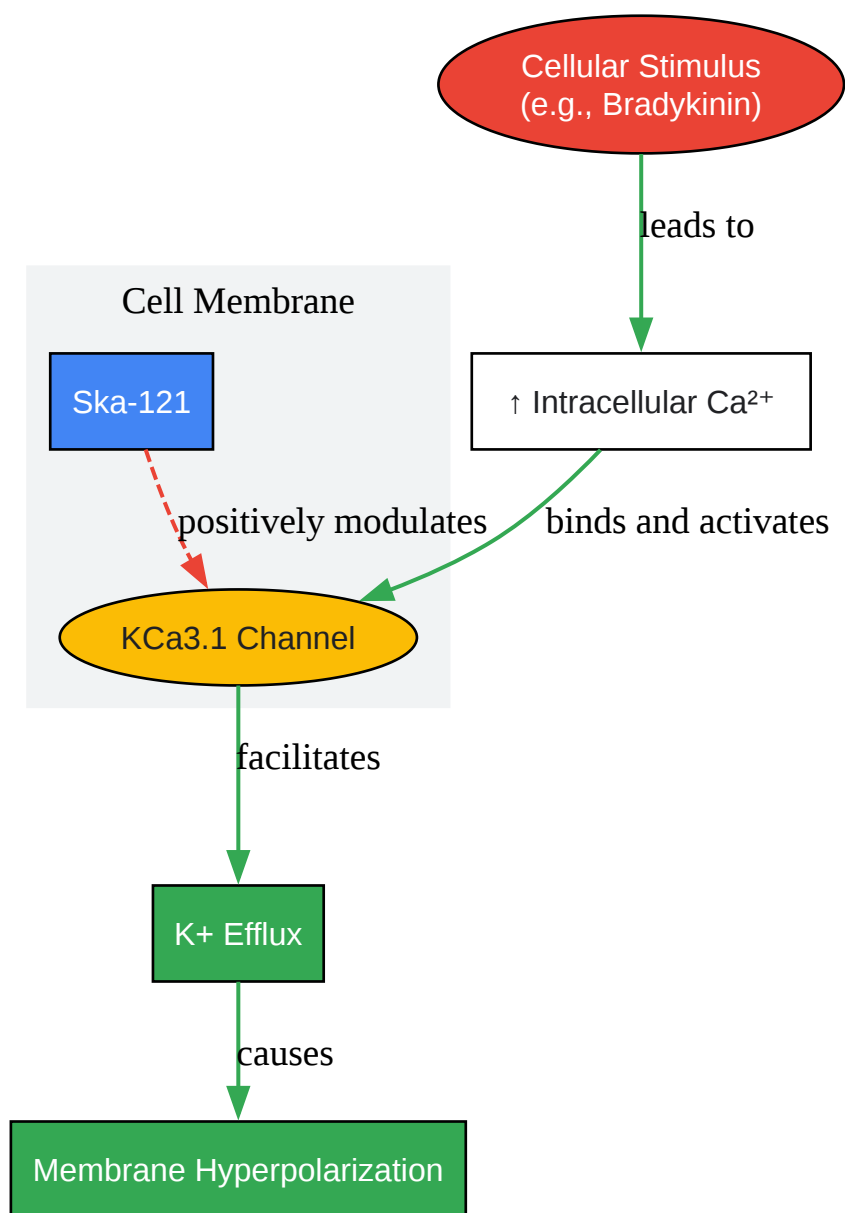


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Caption: Experimental workflow for in vivo studies with **Ska-121**.

Signaling Pathway

Ska-121 acts as a positive allosteric modulator of KCa3.1 channels. The activation of these channels is dependent on intracellular calcium levels. The following diagram illustrates the general signaling pathway.



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Caption: Simplified signaling pathway for **Ska-121** modulation of KCa3.1 channels.

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